4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde
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Overview
Description
4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarbothioamide with formic acid, followed by cyclization to form the thiadiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.
Reduction: Formation of 4-Ethyl-1,2,3-thiadiazole-5-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole derivatives
Comparison: 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is unique due to its specific ethyl group substitution, which can influence its reactivity and biological activity compared to other thiadiazole derivatives . This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-ethylthiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS/c1-2-4-5(3-8)9-7-6-4/h3H,2H2,1H3 |
InChI Key |
TXEGRXZLNVTBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C=O |
Origin of Product |
United States |
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